molecular formula C22H16ClFN4OS2 B2933012 N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923202-05-5

N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2933012
CAS RN: 923202-05-5
M. Wt: 470.97
InChI Key: JLEGZGRQXSILFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4OS2 and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and NLO Activity

Spectroscopic and quantum mechanical studies have demonstrated the potential of benzothiazolinone acetamide analogs, related to the specified compound, as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity, which is crucial for various optical applications, has been explored, revealing significant second-order hyperpolarizability values (Mary et al., 2020).

Anticancer Activity

Research into 5-methyl-4-phenyl thiazole derivatives, closely related to the chemical structure of interest, has identified compounds with selective cytotoxicity against human lung adenocarcinoma cells. These compounds have been evaluated for their antitumor activities, with some showing high selectivity and apoptosis-inducing capabilities, providing a basis for further exploration as anticancer agents (Evren et al., 2019).

Molecular Docking and Biological Evaluation

Molecular docking studies have been conducted to understand the binding interactions of similar compounds with biological targets such as Cyclooxygenase 1 (COX1). These studies offer insights into the potential therapeutic applications of these compounds, including their role in inhibiting specific biochemical pathways involved in disease processes (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEGZGRQXSILFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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